molecular formula C19H18O7 B1233579 Cimiracemate A CAS No. 478294-16-5

Cimiracemate A

Cat. No. B1233579
CAS RN: 478294-16-5
M. Wt: 358.3 g/mol
InChI Key: BZBZUGSXRITWQR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimiracemate A is a compound with the molecular formula C19H18O7 . It is a powder in physical form and is sourced from the herbs of Cimicifuga racemosa .


Molecular Structure Analysis

The molecular structure of this compound is consistent with its molecular formula C19H18O7 . The compound has a monoisotopic mass of 358.105255 Da .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 358.4 g/mol . .

Scientific Research Applications

Osteoprotection in Glucocorticoid-Induced Osteoporosis

Cimiracemate A has shown protective effects against glucocorticoid-induced osteoporosis in rats. Research conducted by Ding, Shi, and Yang (2019) highlighted its ability to ameliorate bone microarchitecture and reduce inflammation, suggesting its potential in osteoporosis treatment (Ding, Shi, & Yang, 2019).

Synthesis and Chemical Analysis

The synthesis of Cimiracemate B, a related compound, has been described, providing insight into the chemical composition and potential applications of this compound. Chen et al. (2005) detailed this process, which is crucial for its potential medicinal use (Chen et al., 2005).

Anti-Inflammatory Effects

Yang et al. (2009) identified this compound as a key bioactive constituent in Cimicifuga species, demonstrating its significant anti-inflammatory effects. This suggests its potential therapeutic use in treating inflammation-related disorders (Yang et al., 2009).

Protection in Rheumatoid Arthritis

A study by Zou et al. (2021) showed that this compound provided protection in neonatal rats with rheumatoid arthritis. This was achieved by regulating pathways associated with inflammation, indicating its potential in arthritis management (Zou et al., 2021).

Antioxidant Properties

In a study on black cohosh, which contains this compound, Burdette et al. (2002) found that it protected against DNA damage caused by reactive oxygen species, highlighting its antioxidant capacity. This suggests its potential role in preventing oxidative stress-related diseases (Burdette et al., 2002).

Mechanism of Action

Cimiracemate A has been shown to have potent effects in inhibiting tumor necrosis factor-α (TNF-α) activity . TNF-α is involved in the progression of various chronic diseases including rheumatoid arthritis and tumorigenesis . In another study, this compound was found to protect against glucocorticoid-induced osteoporosis by regulating the RANKL/RANK/OPG signaling pathway .

Safety and Hazards

Cimiracemate A should be stored in a sealed, cool, and dry condition . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Cimiracemate A has shown promising results in the treatment of conditions such as rheumatoid arthritis and osteoporosis . Future research could focus on further understanding its mechanisms of action and potential applications in treating other diseases.

properties

CAS RN

478294-16-5

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H18O7/c1-25-18-6-3-12(9-17(18)23)4-7-19(24)26-11-14(20)8-13-2-5-15(21)16(22)10-13/h2-7,9-10,21-23H,8,11H2,1H3/b7-4+

InChI Key

BZBZUGSXRITWQR-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O

SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O

synonyms

cimiracemate A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimiracemate A
Reactant of Route 2
Cimiracemate A
Reactant of Route 3
Cimiracemate A
Reactant of Route 4
Cimiracemate A
Reactant of Route 5
Reactant of Route 5
Cimiracemate A
Reactant of Route 6
Cimiracemate A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.